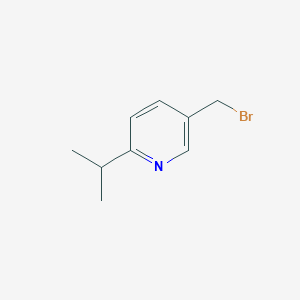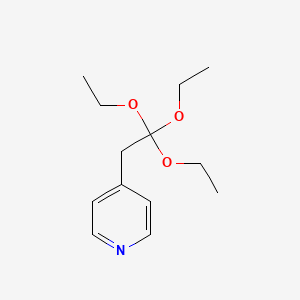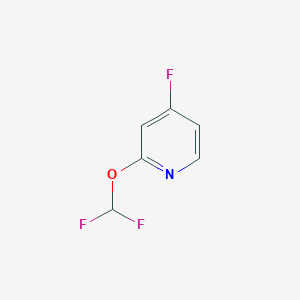
4-Amino-6-fluoronicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-fluoronicotinaldehyde is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoronicotinaldehyde typically involves the introduction of the amino and fluorine groups onto the nicotinaldehyde scaffold. One common method involves the following steps:
Starting Material: Nicotinaldehyde is used as the starting material.
Fluorination: The 6-position of the pyridine ring is fluorinated using a fluorinating agent such as Selectfluor.
Amination: The 4-position is then aminated using an amination reagent like ammonia or an amine derivative under suitable conditions.
The reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: 4-Amino-6-fluoronicotinic acid.
Reduction: 4-Amino-6-fluoronicotinalcohol.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-fluoronicotinaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Amino-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and fluorine groups enhances its binding affinity and specificity for certain biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoronicotinaldehyde: Similar structure but lacks the amino group at the 4-position.
6-Fluoronicotinaldehyde: Similar structure but lacks the amino group at the 4-position.
4-Amino-3-fluoronicotinaldehyde: Similar structure but with the fluorine atom at the 3-position instead of the 6-position.
Uniqueness
4-Amino-6-fluoronicotinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets and enhances its utility in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H5FN2O |
|---|---|
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
4-amino-6-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9) |
InChI-Schlüssel |
XNKITBAQQPLJQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate](/img/structure/B13004138.png)
![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)

![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)


![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)






![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)
